molecular formula C7H14Cl2N4O B2692439 (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride CAS No. 2243509-32-0

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

Cat. No.: B2692439
CAS No.: 2243509-32-0
M. Wt: 241.12
InChI Key: MLBIMMQZVYXIFS-UHFFFAOYSA-N
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Description

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents . One common method includes the reaction of substituted benzonitrile with sodium hydroxide and hydroxylamine hydrochloride in ethanol/water under reflux conditions . The intermediate product is then further reacted with appropriate reagents to form the desired oxadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and various reducing agents . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetic anhydride can yield acylated oxadiazole derivatives, while reduction reactions can produce amine-functionalized products .

Scientific Research Applications

Chemistry

In chemistry, (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring its use in developing new therapeutic agents for treating various diseases.

Industry

Industrially, (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to bind to active sites of target proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine stands out due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research and industry.

Properties

IUPAC Name

(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-5-6-9-10-7(12-6)11-3-1-2-4-11;;/h1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBIMMQZVYXIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(O2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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